Dimethyl (2-fluoroethyl)phosphonate
Description
Dimethyl (2-fluoroethyl)phosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two methoxy groups (-OCH₃) and a 2-fluoroethyl substituent (-CH₂CH₂F). The molecular formula is C₄H₉FO₃P, with a molecular weight of 164.08 g/mol. The fluorine atom introduces unique electronic and steric effects, enhancing thermal stability and altering reactivity compared to non-fluorinated analogs. This compound is primarily utilized in pharmaceutical synthesis, agrochemicals, and materials science due to the fluorine atom’s ability to modulate biological activity and chemical resistance .
Properties
CAS No. |
62317-06-0 |
|---|---|
Molecular Formula |
C4H10FO3P |
Molecular Weight |
156.09 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-fluoroethane |
InChI |
InChI=1S/C4H10FO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3 |
InChI Key |
BQFXWDCQGKZTKB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCF)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-fluoroethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with 2-fluoroethyl iodide under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-fluoroethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2-fluoroethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl (2-fluoroethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of natural phosphate groups. This allows it to interfere with enzymatic processes and metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Dimethyl (2-fluoroethyl)phosphonate belongs to a broader class of dialkyl phosphonates. Below is a detailed comparison with structurally related compounds, focusing on synthesis, properties, and applications.
Structural and Electronic Differences
| Compound Name | Substituent | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | 2-fluoroethyl | C₄H₉FO₃P | Fluorine’s electronegativity enhances polarity and stability |
| Dimethyl methylphosphonate (DMMP) | Methyl | C₃H₉O₃P | Compact methyl group; high volatility |
| Dimethyl (2-hydroxyethyl)phosphonate | 2-hydroxyethyl | C₄H₁₁O₄P | Hydroxyl group increases hydrophilicity |
| Dimethyl (2-oxoheptyl)phosphonate | 2-oxoheptyl | C₉H₁₉O₄P | Long aliphatic chain with ketone functionality |
Key Observations :
- The fluoroethyl group in this compound increases thermal stability and resistance to hydrolysis compared to DMMP and hydroxyethyl analogs .
- DMMP is more volatile due to its smaller methyl substituent, making it suitable for gas-phase applications like flame retardants or nerve agent simulants .
- Hydroxyethyl and oxoheptyl derivatives exhibit higher solubility in polar solvents, favoring their use in aqueous-phase chemical synthesis .
Key Observations :
- Fluorinated phosphonates often require hazardous fluorinating agents, complicating synthesis compared to DMMP or hydroxyethyl analogs .
- DMMP’s straightforward synthesis and high yield make it industrially preferred for bulk applications .
Key Observations :
- The fluoroethyl group in this compound is advantageous in drug design, where fluorine’s bioisosteric effects improve target binding and pharmacokinetics .
- DMMP’s volatility and structural similarity to organophosphate nerve agents make it a critical simulant in sensor development .
Key Observations :
- DMMP ’s stability and low toxicity justify its widespread industrial use .
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